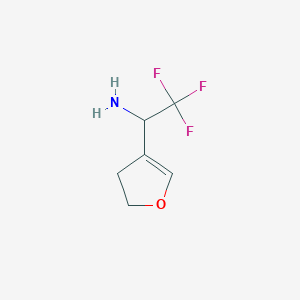
5-Chloro-2-fluoro-4-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-fluoro-4-nitropyridine: is a heterocyclic aromatic compound that belongs to the class of nitropyridines It is characterized by the presence of chlorine, fluorine, and nitro substituents on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-nitropyridine typically involves the nitration of 5-chloro-2-fluoropyridine. One common method includes the reaction of 5-chloro-2-fluoropyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-2-fluoro-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides, leading to the formation of substituted pyridines.
Oxidation: The compound can undergo oxidation reactions to form pyridine N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or aniline in solvents like methanol or acetone are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed for the reduction of the nitro group.
Major Products Formed:
Substituted Pyridines: Products formed from nucleophilic substitution reactions.
Aminopyridines: Products formed from the reduction of the nitro group.
Pyridine N-oxides: Products formed from oxidation reactions.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-2-fluoro-4-nitropyridine is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be used in the synthesis of drugs targeting specific enzymes or receptors .
Industry: In the agrochemical industry, this compound is utilized in the development of herbicides and insecticides. Its derivatives exhibit enhanced biological activity and selectivity .
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-fluoro-4-nitropyridine depends on its specific applicationFor example, in medicinal applications, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
2-Chloro-4-nitropyridine: Similar in structure but lacks the fluorine substituent.
5-Chloro-2-nitropyridine: Similar but lacks the fluorine substituent at the 2-position.
2-Fluoro-5-nitropyridine: Similar but lacks the chlorine substituent at the 5-position.
Uniqueness: 5-Chloro-2-fluoro-4-nitropyridine is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and selectivity in various chemical reactions .
Propiedades
Fórmula molecular |
C5H2ClFN2O2 |
|---|---|
Peso molecular |
176.53 g/mol |
Nombre IUPAC |
5-chloro-2-fluoro-4-nitropyridine |
InChI |
InChI=1S/C5H2ClFN2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H |
Clave InChI |
MAVSQKCTGYHQKF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone](/img/structure/B14853061.png)
![5-Methoxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole](/img/structure/B14853065.png)





